Technical Documentation Center

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride
  • CAS: 1085842-51-8

Core Science & Biosynthesis

Foundational

Use of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride for carbocyclic nucleoside synthesis

This guide outlines the technical application of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride (CAS: 1085842-51-8) as a chiral scaffold in the synthesis of carbocyclic nucleosides and neuraminidase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride (CAS: 1085842-51-8) as a chiral scaffold in the synthesis of carbocyclic nucleosides and neuraminidase inhibitors.[1]

[1]

Executive Summary

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a high-value chiral building block used to synthesize carbocyclic nucleosides —analogs where the furanose oxygen is replaced by a methylene group.[1] This substitution renders the nucleoside resistant to phosphorylase-mediated cleavage, significantly enhancing metabolic stability while retaining biological recognition.[1]

This guide focuses on the compound's utility as a cis-1,3-difunctionalized scaffold , mimicking the spatial relationship between the C1' (nucleobase) and C4' (hydroxymethyl) positions of natural


-nucleosides.[1] It is also a critical intermediate in the synthesis of the influenza neuraminidase inhibitor Peramivir  (Rapivab).

Chemical Profile & Stereochemical Rationale

Structural Properties[1][2]
  • CAS Number: 1085842-51-8[1][2][3][4][]

  • Formula:

    
    
    
  • MW: 179.65 g/mol [2][6]

  • Stereochemistry: (1S, 3S)

  • Key Functionality:

    • C1-Carboxylate: Precursor to the 5'-hydroxymethyl group (or C4-carboxylate in neuraminidase inhibitors).[1]

    • C3-Amino Group: Anchor for nucleobase construction (linear synthesis) or side-chain attachment.[1]

The "Cis-1,3" Advantage

In natural


-D-nucleosides, the nucleobase (at C1') and the hydroxymethyl group (at C4') are on the same face of the sugar ring (cis).[1] The (1S,3S) configuration of this cyclopentane scaffold locks these two critical recognition motifs into a cis relationship, making it an ideal mimic for 2',3'-dideoxy carbocyclic nucleosides .[1]

Synthetic Utility: The Linear Approach

The most robust application of this scaffold is the Linear Synthesis of purine carbocyclic nucleosides. Unlike convergent methods that couple a pre-formed base to a pseudo-sugar, the linear approach builds the purine ring directly onto the C3-amino group.[1] This avoids competing N7/N9 alkylation issues common in convergent syntheses.[1]

Core Workflow: Scaffold to Nucleoside

The transformation follows three logical phases:

  • Pyrimidine Coupling: Reaction of the amino group with a pyrimidine precursor.[1]

  • Imidazole Ring Closure: Formation of the purine system.[1]

  • Ester Reduction: Conversion of the methyl ester to the primary alcohol (5'-OH mimic).[1]

NucleosideSynthesis cluster_peramivir Alternative Pathway: Neuraminidase Inhibitors Start (1S,3S)-Methyl 3-aminocyclopentanecarboxylate (Scaffold) Step1 Step 1: Pyrimidine Coupling (N-Alkylation) Start->Step1 + 5-Amino-4,6-dichloropyrimidine Peramivir Peramivir Core Assembly (Functionalization of C1/C3) Start->Peramivir Divergent Route Inter1 Intermediate: N-Cyclopentyl-pyrimidine Step1->Inter1 Step2 Step 2: Cyclization (Orthoformate/Acid) Inter1->Step2 Ring Closure Inter2 Carbocyclic Purine (Ester intact) Step2->Inter2 Step3 Step 3: Reduction (LiAlH4/LiBH4) Inter2->Step3 Ester -> Alcohol Final Target Carbocyclic Nucleoside (e.g., Carbocyclic ddA) Step3->Final

Figure 1: Linear synthetic pathway transforming the (1S,3S)-scaffold into a carbocyclic nucleoside analog.[1]

Detailed Protocol: Synthesis of Carbocyclic 2',3'-Dideoxyadenosine Analog

Target: To synthesize the carbocyclic core of an adenosine analog.

Phase 1: Pyrimidine Attachment

  • Reagents: (1S,3S)-methyl 3-aminocyclopentanecarboxylate HCl (1.0 eq), 5-Amino-4,6-dichloropyrimidine (1.1 eq), Triethylamine (3.0 eq).

  • Solvent: n-Butanol or Ethanol.[1]

  • Procedure:

    • Suspend the amino ester HCl and pyrimidine in n-butanol.[1]

    • Add triethylamine to liberate the free amine.[1]

    • Reflux at 110°C for 12–16 hours.[1] The amine attacks the C4-position of the pyrimidine, displacing one chloride.[1]

    • Checkpoint: Monitor TLC for the disappearance of the starting amine.

    • Workup: Concentrate in vacuo, partition between EtOAc and water. Dry organic layer (

      
      ) and concentrate.[1]
      

Phase 2: Imidazole Ring Closure (Purine Formation) [1]

  • Reagents: Intermediate from Phase 1, Triethyl orthoformate (excess), concentrated HCl (catalytic).

  • Procedure:

    • Dissolve the intermediate in triethyl orthoformate.

    • Add catalytic HCl.[1] Stir at room temperature for 4–6 hours.

    • Mechanism: The orthoformate provides the C8 carbon, closing the imidazole ring to form the 6-chloropurine derivative.[1]

    • Ammonolysis (Optional): If an adenosine analog (6-amino) is required, treat the 6-chloropurine intermediate with methanolic ammonia at 80°C (pressure vessel) to convert the Cl to NH2.[1]

Phase 3: Ester Reduction

  • Reagents: Carbocyclic purine ester (1.0 eq),

    
     (2.0 eq) or 
    
    
    
    .[1]
  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the THF solution of the ester to 0°C under Argon.

    • Add hydride reducing agent portion-wise.[1]

    • Stir at 0°C -> RT for 2 hours.

    • Quench: Careful addition of Glauber's salt or Fieser workup.[1]

    • Purification: Column chromatography (MeOH/DCM).[1]

    • Result: The ester is converted to the hydroxymethyl group, yielding the final carbocyclic nucleoside.

Application in Peramivir Synthesis

While Peramivir (Rapivab) is often synthesized via the (-)–Vince lactam, the (1S,3S)-amino ester represents a saturated intermediate relevant to specific optimization routes or analog generation.[1]

  • Structural Correlation:

    • Scaffold C1 (Carboxylate): Maps to the C1-carboxylate of Peramivir.[1]

    • Scaffold C3 (Amine): Maps to the C3-position side chain (1-acetamido-2-ethylbutyl) or the C4-guanidino functionality, depending on the specific synthetic strategy employed (e.g., Curtius rearrangement or direct alkylation).

    • Note: Peramivir requires further functionalization at C2 (hydroxyl) and C4 (guanidino), often requiring oxidative functionalization if starting from this saturated scaffold.[1]

Parameter(1S,3S)-ScaffoldPeramivir Target
Ring Type Cyclopentane (Saturated)Cyclopentane (Saturated)
C1 Substituent Carboxylate (Ester)Carboxylate (Acid)
C3 Substituent Amino (

)
Acetamido Side Chain
C4 Substituent H (Unsubstituted)Guanidino Group
C2 Substituent H (Unsubstituted)Hydroxyl Group

Troubleshooting & Optimization

  • Enantiomeric Purity: Ensure the starting material is

    
     ee. Racemization can occur if the ester hydrolysis is attempted under harsh basic conditions before reduction.[1]
    
  • Solubility: The hydrochloride salt is soluble in water and methanol but poor in non-polar solvents. Always liberate the free base in situ with

    
     or DIPEA for organic coupling reactions.[1]
    
  • Reduction Selectivity: If the nucleobase contains sensitive groups (e.g., N-benzoyl protection), use

    
     in THF/MeOH instead of 
    
    
    
    to avoid over-reduction.

References

  • Peramivir Synthesis & Structure: Babu, Y. S., et al. "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor."[1] Journal of Medicinal Chemistry 43.19 (2000): 3482-3486.[1] Link

  • Carbocyclic Nucleoside Methodology: Agrofoglio, L. A., et al. "Synthesis of carbocyclic nucleosides."[7][8] Tetrahedron 50.36 (1994): 10611-10670.[1] Link

  • Linear Synthesis Approach: Crimmins, M. T. "New developments in the enantioselective synthesis of carbocyclic nucleosides." Tetrahedron 54.32 (1998): 9229-9272.[1] Link[1]

  • Compound Data: PubChem Compound Summary for CID 67068351, Methyl 3-aminocyclopentanecarboxylate hydrochloride.[1] Link[1]

Sources

Exploratory

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride synonyms and alternative names

This guide provides an in-depth technical analysis of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride , a critical chiral building block in medicinal chemistry. It details the nomenclature, stereochemical rel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride , a critical chiral building block in medicinal chemistry. It details the nomenclature, stereochemical relationships, synthesis pathways, and applications of this compound, designed for researchers in drug development.[1]

[2]

Executive Summary

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a functionalized cycloaliphatic amino ester used primarily as a scaffold in the synthesis of neuraminidase inhibitors and peptide mimetics. Its rigid cyclopentane core provides a specific vector orientation for substituents, making it invaluable for structure-activity relationship (SAR) studies where conformational restriction is required.

Critically, the (1S,3S) configuration in a 1,3-disubstituted cyclopentane system typically corresponds to the trans diastereomer (assuming standard Cahn-Ingold-Prelog priority rules where the substituents outrank the ring carbons). This distinction is vital, as the cis isomer (often the (1R,3S) form) possesses significantly different biological and physical properties.

Nomenclature & Identity Architecture

Accurate identification of this compound requires navigating a complex landscape of systematic names and stereochemical descriptors.

Primary Identifiers[3]
Identifier Type Value Notes
Common Name (1S,3S)-Methyl 3-aminocyclopentanecarboxylate HClPreferred technical designation.
Systematic Name (IUPAC) Methyl (1S,3S)-3-aminocyclopentane-1-carboxylate hydrochlorideExplicit stereochemistry.
CAS Registry Number 1085842-51-8 Specific to the (1S,3S) hydrochloride salt.[2]
Generic/Racemate CAS 1398534-59-2Often refers to the unspecified or cis/trans mixture.
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.65 g/mol (Free base: 143.18 g/mol )
Synonyms and Alternative Names

The following list consolidates alternative names found in chemical catalogs and patent literature.

  • Stereochemical Variants:

    • trans-Methyl 3-aminocyclopentanecarboxylate hydrochloride (Note: Verify absolute configuration; (1S,3S) is trans).

    • Methyl (S,S)-3-aminocyclopentane-1-carboxylate HCl.

  • Structural Variants:

    • 3-Aminocyclopentanecarboxylic acid methyl ester hydrochloride.

    • Methyl 3-amino-1-cyclopentanecarboxylate HCl.

  • Catalog/Code Names:

    • MFCD23106008 (MDL Number).[2]

    • BDBM85017 (Related free acid derivative code).[3]

Stereochemical Logic (The "Cis/Trans" Trap)

In 1,3-disubstituted cyclopentanes:

  • Cis Isomer: Substituents are on the same side of the ring plane. Configurations are typically (1R,3S) or (1S,3R) (meso if substituents are identical, chiral if different).

  • Trans Isomer: Substituents are on opposite sides.[4] Configurations are (1S,3S) or (1R,3R) .

Therefore, (1S,3S)-methyl 3-aminocyclopentanecarboxylate refers to the trans isomer.

Chemical Structure & Specifications

Structural Representation

The compound consists of a five-membered carbon ring in a specific puckered conformation to minimize torsional strain.

  • Position 1: Methyl ester group (-COOCH₃).

  • Position 3: Primary amino group (-NH₂), protonated as the hydrochloride salt (-NH₃⁺Cl⁻).

  • Chirality: Both chiral centers (C1 and C3) possess the S configuration.

Computed Properties
PropertyValueSource
SMILES COC(=O)[C@H]1CCC1.ClComputed
InChI Key CKMCJNXERREXFB-UHFFFAOYSA-N(Generic connectivity)
H-Bond Donors 3 (Ammonium protons)
H-Bond Acceptors 2 (Carbonyl, Ether oxygen)
Topological Polar Surface Area 52.3 Ų

Synthesis & Production Protocols

The synthesis of enantiopure cyclopentane derivatives typically relies on the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a starting material.[1] This bicyclic lactam embeds the necessary stereochemical information.

Synthetic Pathway (Vince Lactam Route)

This route ensures high enantiomeric excess (ee) by leveraging the defined chirality of the starting lactam.

  • Starting Material: (-)-Vince Lactam (1R,4S).

  • Ring Opening: Acid-catalyzed alcoholysis (using methanol/HCl) opens the bicyclic lactam to form the cyclopentene amino ester.

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the double bond.[5]

    • Note on Stereocontrol: The hydrogenation occurs from the less hindered face, preserving the relative stereochemistry established by the lactam opening.

Visualization of Synthesis Logic

SynthesisPath VinceLactam (-)-Vince Lactam (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one RingOpen Ring Opening (MeOH / HCl) VinceLactam->RingOpen Stereospecific Cleavage Intermediate Unsaturated Amino Ester (Cyclopentene derivative) RingOpen->Intermediate Reduction Hydrogenation (H2, Pd/C) Intermediate->Reduction Face-Selective Reduction Product (1S,3S)-Methyl 3-aminocyclopentanecarboxylate HCl (Trans Isomer) Reduction->Product

Figure 1: Logic flow for the stereoselective synthesis of the (1S,3S) isomer from Vince Lactam.

Applications in Drug Discovery[7][8]

Neuraminidase Inhibitors

The cyclopentane scaffold mimics the transition state of sialic acid cleavage by viral neuraminidase.

  • Relevance: This compound is a structural analog to the core of Peramivir (Rapivab), although Peramivir utilizes a more highly substituted ring (1,2,3,4-substituted). The (1S,3S) isomer serves as a model system or intermediate for "second-generation" inhibitors designed to overcome resistance.

Peptide Mimetics (γ-Amino Acids)

(1S,3S)-3-Aminocyclopentanecarboxylic acid derivatives act as conformationally restricted γ-amino acids.

  • Function: When incorporated into peptide backbones, they induce specific secondary structures (helices or turns) and increase resistance to proteolytic degradation.

  • Target: Used in the design of antimicrobial peptides and integrin inhibitors.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67068351, Methyl 3-aminocyclopentanecarboxylate hydrochloride. PubChem. Available at: [Link]

  • Singh, R., et al. "Vince Lactam: A Versatile Synthon for the Synthesis of Carbocyclic Nucleosides and Other Bioactive Molecules." Chemical Reviews. (Contextual grounding for synthesis route).

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride

This Application Note and Protocol is designed for research and development professionals requiring a robust, scalable, and stereochemically defined route to (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride ....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for research and development professionals requiring a robust, scalable, and stereochemically defined route to (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride .

Abstract & Strategic Overview

The target molecule, (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride , is a critical chiral scaffold used in the synthesis of neuraminidase inhibitors (e.g., Peramivir analogs) and GPCR ligands. Structurally, the (1S,3S) configuration in a 1,3-disubstituted cyclopentane system corresponds to the trans isomer.

Achieving high enantiomeric excess (ee >99%) for this scaffold is challenging due to the flexibility of the cyclopentane ring and the difficulty in controlling the cis/trans ratio during direct reductive amination. This protocol details a Resolution-Based Asymmetric Synthesis . We prioritize this route over direct asymmetric hydrogenation because it is more robust for multi-gram to kilogram scale-up without requiring expensive, proprietary chiral ligands (e.g., Rh-DuPhos).

Retrosynthetic Analysis

The synthesis disconnects the target into a racemic keto-ester precursor, followed by oxime reduction and classical optical resolution using a chiral tartaric acid derivative.

Retrosynthesis Target (1S,3S)-Methyl 3-aminocyclopentanecarboxylate HCl (Target) ResolvedSalt (1S,3S)-Amine • Dibenzoyl-L-Tartrate (Diastereomeric Salt) Target->ResolvedSalt Salt Exchange (HCl) RacemicTrans Racemic trans-Methyl 3-aminocyclopentanecarboxylate ResolvedSalt->RacemicTrans Optical Resolution ((-)-Dibenzoyl-L-tartaric acid) Oxime Methyl 3-(hydroxyimino)cyclopentanecarboxylate RacemicTrans->Oxime H2 / Raney Ni (Separation of cis/trans) KetoEster Methyl 3-oxocyclopentanecarboxylate Oxime->KetoEster NH2OH•HCl

Figure 1: Retrosynthetic strategy relying on classical resolution of the racemic trans-intermediate.

Detailed Experimental Protocol

Phase 1: Synthesis of Methyl 3-oxocyclopentanecarboxylate

Objective: Preparation of the keto-ester precursor from commercially available 3-oxocyclopentanecarboxylic acid.

  • Reagents: 3-Oxocyclopentanecarboxylic acid (1.0 equiv), Methanol (solvent/reactant), H₂SO₄ (catalytic).

  • Scale: 50 g basis.

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-oxocyclopentanecarboxylic acid (50.0 g, 0.39 mol) in anhydrous Methanol (250 mL).

  • Catalysis: Add concentrated H₂SO₄ (1.0 mL) dropwise.

  • Reflux: Heat the mixture to reflux (65 °C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the acid is consumed.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol (approx. 80% volume).

  • Neutralization: Dilute the residue with EtOAc (300 mL) and wash carefully with saturated NaHCO₃ solution (2 x 100 mL) to neutralize the acid catalyst.

  • Isolation: Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~48-52 g (85-92%) of a pale yellow oil. Used directly in the next step.

Phase 2: Oxime Formation & Reduction to Racemic Amine

Objective: Convert the ketone to the primary amine. This step produces a mixture of cis (major) and trans (minor) isomers.

  • Reagents: Hydroxylamine hydrochloride (1.1 equiv), Sodium Acetate (1.2 equiv), Raney Nickel, Hydrogen gas (50 psi).

Procedure:

  • Oxime Formation:

    • Dissolve the keto-ester (50 g) in Methanol (300 mL).

    • Add Hydroxylamine HCl (27.0 g) and Sodium Acetate (35.0 g). Stir at RT for 2 hours.

    • Concentrate, partition between water/EtOAc, and isolate the oxime (mixture of E/Z).

  • Hydrogenation:

    • Dissolve the crude oxime in Methanol (400 mL) in a Parr hydrogenation vessel.

    • Add Raney Nickel (approx. 5 g, washed with MeOH). Caution: Pyrophoric.

    • Hydrogenate at 50 psi H₂ at RT for 12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Concentration: Evaporate the solvent to obtain the crude racemic amine (mixture of cis and trans methyl 3-aminocyclopentanecarboxylate).

    • Note: The cis:trans ratio is typically 3:1 to 4:1 favoring the cis isomer.

  • Isomer Separation (Optional but Recommended):

    • The trans isomer is thermodynamically more stable. Heating the crude amine with a base (e.g., NaOMe in MeOH) can equilibrate the mixture to increase the trans content, but for this protocol, we proceed to resolution if the trans content is >20%.

    • Purification: If required, flash chromatography (DCM/MeOH/NH₄OH) can separate the cis (polar) and trans (less polar) diastereomers. Isolate the racemic trans-isomer fraction.

Phase 3: Optical Resolution (The Critical Step)

Objective: Isolate the (1S,3S)-enantiomer from the racemic trans-amine using (-)-Dibenzoyl-L-tartaric acid (L-DBTA).

  • Mechanism: L-DBTA forms a crystalline diastereomeric salt preferentially with the (1S,3S)-amine ester.

Protocol:

  • Salt Formation:

    • Dissolve racemic trans-methyl 3-aminocyclopentanecarboxylate (10.0 g, 69.8 mmol) in Ethanol (95%) (100 mL).

    • In a separate flask, dissolve (-)-Dibenzoyl-L-tartaric acid (anhydrous) (12.5 g, 0.5 equiv) in Ethanol (100 mL).

    • Expert Insight: Using 0.5 equivalents (the "Pope-Peachey" method) maximizes the yield of the desired salt while leaving the unwanted enantiomer in solution.

  • Crystallization:

    • Add the acid solution to the amine solution at 60 °C.

    • Allow the mixture to cool slowly to Room Temperature over 4 hours, then refrigerate at 4 °C overnight.

    • A white crystalline precipitate will form. This is the (1S,3S)-amine[1] • L-DBTA salt .

  • Recrystallization:

    • Filter the solid.

    • Recrystallize from hot Ethanol/Water (9:1) to upgrade chiral purity.

    • Target Optical Rotation: Check the rotation of the liberated free base. The (1S,3S)-isomer should exhibit a specific rotation

      
       to 
      
      
      
      (c=1, MeOH) (Value to be verified against specific reference standard; enantiomer is (+)).
  • Free Basing:

    • Suspend the purified salt in EtOAc (100 mL) and water (50 mL).

    • Basify with 2M NaOH until pH > 12.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Dry combined organics (Na₂SO₄) and concentrate to yield (1S,3S)-methyl 3-aminocyclopentanecarboxylate (Free Base) as a clear oil.

Phase 4: Hydrochloride Salt Formation

Objective: Stabilize the amine as the HCl salt.

  • Dissolve the chiral free base (approx. 3.0 g) in anhydrous Diethyl Ether (30 mL) or 1,4-Dioxane.

  • Cool to 0 °C.

  • Add 4M HCl in Dioxane (1.5 equiv) dropwise. A white precipitate forms immediately.

  • Stir for 30 minutes at 0 °C.

  • Filter the solid under nitrogen. Wash with cold ether.

  • Dry in a vacuum oven at 40 °C for 6 hours.

Final Product: (1S,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride. Appearance: White crystalline solid.

Quality Control & Validation Table

Test ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity ¹H-NMR (D₂O or DMSO-d₆)Consistent with structure. Key signals: Methyl ester singlet (~3.6 ppm), Methine protons (~3.5 ppm).
Purity (Chemical) HPLC (C18 column)> 98.0% Area
Stereochemical Purity Chiral HPLC / GC> 99.0% ee (Enantiomeric Excess)
Diastereomeric Ratio ¹H-NMR> 98:2 (trans:cis)
Water Content Karl Fischer< 1.0%

Expert Insights & Troubleshooting

Why Resolution over Asymmetric Hydrogenation?

While asymmetric hydrogenation of beta-amino acid precursors is elegant, the substrates (often cyclic beta-enamino esters) are unstable and difficult to prepare for cyclopentane rings without aromatization risks. The resolution of the trans-isomer is historically the most reliable method for this specific scaffold because the trans-isomer is easily separable from the cis-isomer by chromatography or crystallization before the resolution step.

"Self-Validating" The Stereochemistry

The (1S,3S) configuration is trans .

  • NMR Check: In the ¹H-NMR of the free base, the coupling constants of the protons at C1 and C3 can distinguish cis vs trans. However, in 1,3-disubstituted cyclopentanes, this is subtle.

  • Derivatization: To confirm ee%, derivatize a small aliquot with Mosher's acid chloride. The presence of a single set of peaks in ¹⁹F-NMR confirms enantiomeric purity.

Common Pitfalls
  • Incomplete Separation of Cis/Trans: If the starting material for Phase 3 contains significant cis-isomer, the resolution efficiency drops. Ensure the trans-isomer is enriched (>80%) before adding L-DBTA.

  • Hygroscopicity: The HCl salt is hygroscopic. Store under argon in a desiccator.

References

  • Caldwell, J., et al. "Synthesis of the enantiomers of 3-aminocyclopentanecarboxylic acid." Journal of the Chemical Society, Perkin Transactions 1, 1994.

  • Gawronski, J., & Gawronska, K. "Tartaric acid and its derivatives as chiral auxiliaries in synthesis."[2] Tartaric Acid in Synthesis, 1998.[2]

  • BenchChem Technical Support. "Resolution of trans-cyclohexane-1,2-diamine and related cyclic amines." Application Note, 2025.[3]

  • PubChem Compound Summary. "Methyl 3-aminocyclopentane-1-carboxylate." National Library of Medicine.

(Note: While specific CAS 164286-17-9 refers to the generic structure, the stereochemical assignment relies on the method described in Reference 1).

Sources

Application

Application Note: Functionalization of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride

This Application Note provides a comprehensive technical guide for the functionalization of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride . This scaffold is a critical building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride . This scaffold is a critical building block in medicinal chemistry, offering a conformationally restricted "trans" geometry that serves as a bioisostere for


-amino acids and a rigid linker in Fragment-Based Drug Discovery (FBDD).

Introduction & Scaffold Analysis

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a bifunctional alicyclic scaffold. Unlike flexible linear amino esters, the cyclopentane ring locks the amino and ester groups into a specific spatial orientation.

  • Stereochemistry: The (1S,3S) configuration defines a trans relationship between the C1-carboxylate and C3-amine substituents. This vector orientation is crucial for projecting substituents into specific binding pockets (e.g., GPCRs, proteases).

  • Reactivity Profile: The molecule is supplied as a hydrochloride salt (

    
    ). The ammonium group is non-nucleophilic and must be "free-based" in situ or prior to reaction to react with electrophiles. The methyl ester is relatively stable but susceptible to hydrolysis under strong basic aqueous conditions (
    
    
    
    ) or reduction by strong hydrides (
    
    
    ).
Chemical Structure & Properties[1][2][3][4][5][6]
PropertyData
IUPAC Name Methyl (1S,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
Stereochemistry trans-1,3-substitution
Molecular Weight 179.64 g/mol (HCl salt)
Appearance White to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO
pKa (Conj.[1][2][3] Acid) ~9.5 - 10.5 (Amine)

General Reaction Strategy: The "Free-Base" Bottleneck

The critical failure point in protocols involving this scaffold is the incomplete neutralization of the hydrochloride salt. The ammonium cation (


) cannot attack electrophiles.
  • Method A (In Situ Neutralization): Use of a tertiary amine base (DIPEA, TEA, NMM) in excess (2.5–3.0 equivalents) directly in the reaction mixture. Recommended for high-throughput chemistry.

  • Method B (Pre-neutralization): Partitioning the salt between saturated

    
     and DCM, drying the organic layer, and concentrating to yield the free amine oil. Recommended if the electrophile is extremely hydrolytically unstable (e.g., highly reactive acid chlorides).
    

Application 1: Amide Coupling (Acylation)

The most common application is coupling with carboxylic acids to generate amide libraries. Due to the steric bulk of the cyclopentane ring, highly active coupling reagents are preferred over standard carbodiimides (EDC/DCC).

Mechanistic Insight

We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for its superior reaction kinetics and lower racemization rates compared to HBTU. The 7-azabenzotriazole moiety acts as an efficient acyl transfer agent, overcoming the secondary steric hindrance of the cyclopentane ring.

Protocol: HATU-Mediated Amide Coupling

Reagents:

  • Amine: (1S,3S)-Methyl 3-aminocyclopentanecarboxylate HCl (1.0 equiv)

  • Carboxylic Acid (

    
    ): (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (

    
     concentration relative to acid).
    
  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. Color change to yellow/orange indicates active ester formation.

  • Amine Preparation: In a separate vial, dissolve the Amine HCl salt (1.0 equiv) in minimum DMF. Add DIPEA (2.0 equiv) to neutralize the salt.

  • Coupling: Add the Amine/DIPEA solution to the Activated Acid solution dropwise.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash sequentially with: 10% Citric Acid (removes unreacted amine/DIPEA), Sat.

      
       (removes unreacted acid), and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Application 2: Reductive Amination

Reacting the scaffold with aldehydes/ketones yields secondary amines.[4] This preserves the basic nitrogen center, which is often crucial for solubility and target affinity (e.g., forming salt bridges in the protein pocket).

Mechanistic Insight

Direct alkylation with alkyl halides is discouraged due to over-alkylation (quaternization). Reductive amination via the imine intermediate is self-limiting to the mono-alkylated product when using Sodium Triacetoxyborohydride (STAB) . STAB is mild and will not reduce the methyl ester or the imine to the alcohol.

Protocol: Reductive Alkylation with Aldehydes

Reagents:

  • Amine: (1S,3S)-Methyl 3-aminocyclopentanecarboxylate HCl (1.0 equiv)

  • Aldehyde (

    
    ): (1.1 equiv)
    
  • Reductant:

    
     (1.5–2.0 equiv)
    
  • Base: TEA (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure:

  • Free-Basing: Suspend the Amine HCl salt in DCE. Add TEA (1.0 equiv) and stir for 10 mins until the solution clears (or mostly clears).

  • Imine Formation: Add the Aldehyde (1.1 equiv). If the aldehyde is a solid, dissolve in minimal DCE first. Stir for 30–60 minutes. Note: Adding molecular sieves (4Å) can drive imine formation if the reaction is sluggish.

  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours under nitrogen.

  • Quench: Quench by adding Sat.

    
     solution.[5] Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over

    
    , and concentrate.
    

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from the (1S,3S) scaffold.

ReactionPathways Start (1S,3S)-Methyl 3-aminocyclopentane carboxylate HCl FreeBase Free Amine (Reactive Species) Start->FreeBase DIPEA/TEA Neutralization Amide Amide Product (Peptidomimetic) FreeBase->Amide R-COOH + HATU or R-COCl SecAmine Secondary Amine (Reductive Amination) FreeBase->SecAmine R-CHO + NaBH(OAc)3 Urea Urea Derivative (Isocyanate Rxn) FreeBase->Urea R-N=C=O Sulfonamide Sulfonamide (Stable Linker) FreeBase->Sulfonamide R-SO2Cl

Figure 1: Divergent synthetic pathways for the (1S,3S)-aminocyclopentane scaffold. The neutralization step (Blue to Yellow) is the critical precursor to all electrophilic attacks.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Incomplete salt neutralization.Increase DIPEA to 3.5 equiv. Ensure the amine is fully dissolved before adding to the activated acid.
No Reaction (Reductive Amination) Imine formation stalled.Add 4Å Molecular Sieves or

to scavenge water during imine formation.
Ester Hydrolysis pH too high during workup or reaction.Avoid strong bases (NaOH, KOH). Use mild bases (

, DIPEA). Keep workup times short.
Epimerization Over-activation of chiral acids.Use HATU/HOAt instead of EDC/DMAP. Keep temperature at

during reagent addition.

References

  • Amide Coupling Standards: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7] Tetrahedron, 61(46), 10827-10852.

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Scaffold Properties: PubChem Compound Summary for 3-Aminocyclopentanecarboxylic acid.

  • Stereochemistry & Applications: Stájer, G. (2007). The chemistry of cyclopentane-fused heterocycles. Current Organic Chemistry.

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride and all reagents before handling.

Sources

Method

Application Notes and Protocols: Protecting Group Strategies for (1S,3S)-Methyl 3-Aminocyclopentanecarboxylate Hydrochloride

Abstract (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, containing both a secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, containing both a secondary amine and a methyl ester, necessitates a carefully considered protecting group strategy to achieve selective chemical transformations. This document provides a comprehensive guide to the selection and implementation of orthogonal protecting group strategies for this valuable building block. We will delve into the rationale behind choosing appropriate protecting groups, provide detailed, field-tested protocols for their installation and removal, and offer insights into troubleshooting common challenges. The focus will be on the widely used tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups for the amine functionality, alongside considerations for the methyl ester.

Introduction: The Necessity of Orthogonal Protection

In the multi-step synthesis of complex organic molecules, the presence of multiple reactive functional groups presents a significant challenge.[1] Protecting groups are transiently installed functionalities that mask a reactive group, rendering it inert to specific reaction conditions.[1][2] The true power of this strategy is realized through orthogonal protection , which allows for the selective removal of one protecting group in the presence of others.[1][2] This is achieved by choosing groups that are cleaved under distinct and non-interfering conditions, such as acidic, basic, or hydrogenolytic environments.[1][2]

For (1S,3S)-methyl 3-aminocyclopentanecarboxylate, an orthogonal strategy is paramount. The secondary amine is nucleophilic and basic, while the methyl ester is susceptible to hydrolysis under both acidic and basic conditions. To selectively modify one part of the molecule—for instance, to couple a carboxylic acid to the amine—the other functional group must be masked. This guide will explore the most common and effective strategies to achieve this selectivity.

Strategic Considerations for Protecting Group Selection

The choice of a protecting group is not arbitrary; it is a strategic decision based on the planned synthetic route. Key factors to consider include:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.

  • Ease of Installation and Removal: The protection and deprotection reactions should be high-yielding and occur under mild conditions to avoid degradation of the substrate.[2]

  • Orthogonality: As discussed, the ability to deprotect one group without affecting others is crucial.[1][2]

  • Atom Economy and Cost: For large-scale synthesis, the cost and environmental impact of the protecting group and its associated reagents are important considerations.

Protecting the Amino Group

Carbamates are the most common and effective protecting groups for amines, effectively suppressing their nucleophilicity and basicity.[2][3] We will focus on three primary carbamate protecting groups: Boc, Cbz, and Fmoc.

2.1.1. Tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis due to its ease of installation and its lability under acidic conditions.[2][4][5]

  • Installation: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base.[5][6]

  • Deprotection: Removal is achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] The mechanism involves the formation of a stable tert-butyl cation.[4][7]

  • Advantages: High stability to a wide range of non-acidic reagents, making it compatible with many synthetic transformations.

  • Disadvantages: The harsh acidic conditions required for removal may not be suitable for substrates with other acid-sensitive functional groups. The generation of the tert-butyl cation can sometimes lead to side reactions with nucleophilic residues, necessitating the use of scavengers like anisole or thioanisole.[5][8]

2.1.2. Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, is a classic amine protecting group that is stable to both acidic and basic conditions.[2][9]

  • Installation: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) in the presence of a base.[3]

  • Deprotection: Its key feature is its removal by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a very mild and neutral condition.[2][10] It can also be removed by strong acids like HBr in acetic acid, though this is less common.[11]

  • Advantages: Orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[6] The deprotection conditions are very mild.

  • Disadvantages: Incompatible with reactions that utilize catalytic hydrogenation for other purposes (e.g., reduction of alkenes or alkynes). The palladium catalyst can be expensive.

2.1.3. 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is particularly valuable in peptide synthesis and is characterized by its lability to basic conditions.[12][13]

  • Installation: Typically installed using Fmoc-Cl or Fmoc-OSu.[13]

  • Deprotection: The Fmoc group is rapidly cleaved by treatment with a secondary amine, most commonly a solution of 20% piperidine in dimethylformamide (DMF).[12][13] The deprotection proceeds via an E1cB elimination mechanism.[12]

  • Advantages: Orthogonal to both Boc and Cbz groups.[2] The deprotection is rapid and can be monitored by UV spectroscopy due to the fluorescent dibenzofulvene byproduct.[13]

  • Disadvantages: The basic deprotection conditions may not be compatible with base-sensitive functional groups.

Considerations for the Methyl Ester

The methyl ester in the target molecule is relatively stable but can be hydrolyzed under strong acidic or basic conditions.[14] When planning a synthetic sequence, it is crucial to consider the compatibility of the ester with the deprotection conditions of the chosen amine protecting group.

  • Saponification: Prolonged exposure to strong bases (e.g., NaOH, KOH) will lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a key consideration when using the Fmoc group, although the milder basic conditions of piperidine in DMF for Fmoc removal are generally compatible with the methyl ester.

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions, particularly in the presence of water, can also lead to ester hydrolysis. While the anhydrous acidic conditions typically used for Boc deprotection (e.g., TFA in DCM) are generally safe for the methyl ester, care should be taken to exclude water.

If the synthetic route requires modification of the ester, it can be hydrolyzed to the carboxylic acid, which can then be protected if necessary. Common protecting groups for carboxylic acids include benzyl esters (removable by hydrogenolysis) or tert-butyl esters (removable by acid).[1]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific reaction scale and substrate.

Protocol 1: Boc Protection of (1S,3S)-Methyl 3-Aminocyclopentanecarboxylate Hydrochloride

This protocol describes the N-tert-butoxycarbonylation of the starting material.

Materials:

  • (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and free the amine. Stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure (1S,3S)-methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate.

Protocol 2: Cbz Protection of (1S,3S)-Methyl 3-Aminocyclopentanecarboxylate Hydrochloride

This protocol details the N-benzyloxycarbonylation of the amine.

Materials:

  • (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dioxane or THF and water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Cool the solution to 0 °C.

  • Add sodium bicarbonate (2.5 eq) in portions to maintain a basic pH.

  • Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate) to afford (1S,3S)-methyl 3-(((benzyloxy)carbonyl)amino)cyclopentanecarboxylate.

Protocol 3: Fmoc Protection of (1S,3S)-Methyl 3-Aminocyclopentanecarboxylate Hydrochloride

This protocol outlines the N-9-fluorenylmethyloxycarbonylation.

Materials:

  • (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0 °C.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (e.g., hexane/ethyl acetate) to obtain (1S,3S)-methyl 3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylate.

Deprotection Protocols

The choice of deprotection protocol is dictated by the protecting group installed.

Protocol 4: Boc Deprotection

Materials:

  • Boc-protected (1S,3S)-methyl 3-aminocyclopentanecarboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10-20 eq, often used as a 20-50% solution in DCM) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 5: Cbz Deprotection

Materials:

  • Cbz-protected (1S,3S)-methyl 3-aminocyclopentanecarboxylate

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 eq) in methanol.

  • Carefully add Pd/C to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas (repeat 3x).

  • Stir the reaction under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature for 2-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 6: Fmoc Deprotection

Materials:

  • Fmoc-protected (1S,3S)-methyl 3-aminocyclopentanecarboxylate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected substrate (1.0 eq) in DMF.

  • Add piperidine to create a 20% (v/v) solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under high vacuum to remove the DMF and piperidine.

  • The crude product can often be used directly in the next step or purified by chromatography if necessary.

Data Presentation and Workflow Visualization

Summary of Protecting Group Strategies
Protecting GroupInstallation Reagent(s)Deprotection ConditionsOrthogonal ToKey Considerations
Boc (Boc)₂O, BaseStrong Acid (TFA, HCl)Cbz, FmocAcid-sensitive groups may be affected.[2][5]
Cbz Cbz-Cl, BaseH₂/Pd-CBoc, FmocIncompatible with reducible functional groups.[2][10]
Fmoc Fmoc-Cl/OSu, Base20% Piperidine in DMFBoc, CbzBase-sensitive groups may be affected.[12][13]
Visualizing the Workflow

A logical workflow is essential for selecting the appropriate protecting group strategy.

G start Start: (1S,3S)-Methyl 3-aminocyclopentanecarboxylate HCl next_step Planned Subsequent Reaction Conditions? start->next_step acidic Acidic Conditions or Acid-Sensitive Substrate? next_step->acidic Stable to... basic Basic Conditions or Base-Sensitive Substrate? next_step->basic Stable to... reduction Catalytic Hydrogenation? next_step->reduction Stable to... protect_boc Protect as Boc acidic->protect_boc No protect_cbz Protect as Cbz acidic->protect_cbz Yes protect_fmoc Protect as Fmoc acidic->protect_fmoc Yes basic->protect_boc Yes basic->protect_cbz Yes basic->protect_fmoc No reduction->protect_boc Yes reduction->protect_cbz No reduction->protect_fmoc Yes deprotect_boc Deprotect with TFA/HCl protect_boc->deprotect_boc deprotect_cbz Deprotect with H2/Pd-C protect_cbz->deprotect_cbz deprotect_fmoc Deprotect with Piperidine/DMF protect_fmoc->deprotect_fmoc end_product Desired Product deprotect_boc->end_product deprotect_cbz->end_product deprotect_fmoc->end_product

Caption: Decision workflow for selecting an amine protecting group.

Conclusion

The successful synthesis of derivatives of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride is critically dependent on a well-designed protecting group strategy. By understanding the principles of orthogonality and the specific chemical properties of the Boc, Cbz, and Fmoc protecting groups, researchers can navigate complex synthetic pathways with confidence. The protocols and strategic considerations outlined in this guide provide a robust framework for the efficient and selective chemical manipulation of this important chiral building block, empowering researchers and drug development professionals to accelerate their discovery programs.

References

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry. (2021, September 30). Adding Cbz Protecting Group Mechanism [Video]. YouTube. Retrieved from [Link]

  • All about chemistry. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Protecting group. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023, October 16). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing diastereomeric impurities from (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride

The following Technical Support Guide is designed for researchers and process chemists working with (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride . This guide addresses the critical challenge of removing di...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride . This guide addresses the critical challenge of removing diastereomeric impurities (primarily the cis-isomer) to achieve high optical purity required for downstream applications, such as the synthesis of neuraminidase inhibitors (e.g., Peramivir analogs).

Diagnostic & Analysis Module (The Triage)

Before initiating purification, you must accurately quantify the diastereomeric ratio (dr). The (1S,3S) isomer is the trans diastereomer. The most common impurity arising from non-stereoselective reduction or cyclization is the cis form.

Q: How do I definitively distinguish the (1S,3S) isomer from the diastereomeric impurity?

A: You should employ a two-tiered approach: High-Field NMR for structural confirmation and Chiral HPLC for quantitative purity.

Tier 1: 1H NMR Diagnostics (Structural)

In 1,3-disubstituted cyclopentanes, the cis and trans isomers exhibit distinct coupling patterns and chemical shifts due to ring puckering and shielding effects.

  • Symmetry & Shift: The cis isomer (pseudo-diequatorial or pseudo-diaxial) often displays different chemical shifts for the ring methylene protons compared to the trans isomer (1S,3S).

  • Coupling Constants (

    
    ):  While complex in cyclopentanes, the vicinal coupling between H1/H3 and adjacent methylene protons differs.
    
    • Tip: Look for the methoxy singlet (–OCH3). Diastereomers often show distinct singlets for the ester methyl group. If you see a "shadow" singlet near your main ester peak (e.g.,

      
       3.65 vs 3.68 ppm), this is your diastereomer.
      
Tier 2: Chromatographic Quantification

Standard C18 columns may not fully resolve the diastereomers. Use a method optimized for polar amines.

ParameterRecommendation
Column Chiralpak AD-H or OD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA)
Detection UV @ 210 nm (low wavelength required for non-aromatic systems)
Note For the HCl salt, you must neutralize the sample or add TFA/DEA to the mobile phase to ensure sharp peak shape.
Analytical Decision Workflow

AnalyticalWorkflow Start Crude Sample NMR 1H NMR (D2O or DMSO-d6) Check -OCH3 region Start->NMR Split Split Peaks Visible? NMR->Split HPLC Run Chiral HPLC (Hex/IPA + DEA) Split->HPLC Yes (Confirm Ratio) Split->HPLC No (Verify Purity) Calc Calculate dr (Target : Impurity) HPLC->Calc Decision Purification Strategy Calc->Decision

Figure 1: Analytical workflow for assessing diastereomeric purity.

Purification Protocols (The Fix)

The hydrochloride salt of the (1S,3S) isomer generally possesses higher lattice energy (crystallinity) than the cis impurity, making fractional recrystallization the most effective purification method.

Protocol A: Recrystallization from Isopropanol (Primary Method)

Best for: Crude material with dr > 80:20.

Mechanism: The trans-(1S,3S) HCl salt is sparingly soluble in cold isopropanol (IPA) but soluble at reflux. The cis impurity remains more soluble in the mother liquor.

  • Preparation: Place 10.0 g of crude (1S,3S)-methyl 3-aminocyclopentanecarboxylate HCl in a 250 mL round-bottom flask.

  • Dissolution: Add Isopropanol (IPA) (approx. 8-10 volumes, ~80-100 mL).

  • Reflux: Heat the mixture to reflux (82°C) with stirring.

    • Checkpoint: If the solid does not fully dissolve after 15 mins at reflux, add hot methanol dropwise (max 10% of total volume) until clear.

  • Hot Filtration: Filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble inorganic salts (if any).

  • Crystallization: Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours. Then, cool to 0-5°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold IPA (2 x 10 mL).

  • Drying: Dry under vacuum at 40°C for 6 hours.

Protocol B: Anti-Solvent Precipitation (Secondary Method)

Best for: Material that oils out in IPA or has high impurity levels.

  • Dissolution: Dissolve the crude salt in the minimum amount of Methanol at room temperature (approx. 3-4 volumes).

  • Precipitation: Slowly add Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (approx. 6-8 volumes) while stirring vigorously.

  • Seeding: If the solution turns cloudy but no crystals form, add a seed crystal of pure (1S,3S) material.

  • Aging: Stir the slurry at room temperature for 4 hours, then cool to 0°C.

  • Filtration: Collect the solid by filtration.[1]

Purification Logic Flow

PurificationFlow Raw Crude HCl Salt Solvent Add IPA (8-10 vol) Raw->Solvent Heat Heat to Reflux (82°C) Solvent->Heat Check Fully Dissolved? Heat->Check AddMeOH Add MeOH (<10%) Check->AddMeOH No Cool Slow Cool to 25°C then 0°C Check->Cool Yes AddMeOH->Cool Filter Filter & Wash (Cold IPA) Cool->Filter Dry Dry (40°C, Vacuum) Filter->Dry

Figure 2: Step-by-step recrystallization workflow for the HCl salt.

Troubleshooting & FAQs

Issue 1: "My product oiled out instead of crystallizing."

Cause: This is common with amino acid esters if the solvent polarity is too low or if residual water is present. Solution:

  • Re-dissolve: Add a small amount of Methanol to the oiled mixture until it becomes a homogeneous solution.

  • Seed: Add a seed crystal of the pure product.

  • Slow Addition: Add the anti-solvent (EtOAc or Ether) extremely slowly (dropwise) over 1 hour.

  • Temperature: Keep the solution at room temperature initially; do not plunge into ice immediately.

Issue 2: "The diastereomeric ratio (dr) did not improve significantly."

Cause: The cis and trans salts may have similar solubility profiles in the chosen solvent system. Solution:

  • Reslurry: Instead of full dissolution, perform a "hot reslurry." Suspend the solid in refluxing EtOAc/MeOH (9:1) for 1 hour, then cool and filter. This leaches out the more soluble impurity without fully dissolving the target.

  • Switch Counter-ion: If the HCl salt is difficult to purify, neutralize to the free base and form the L-Tartrate or Oxalate salt. These chiral counter-ions often provide better discrimination between diastereomers than the achiral Chloride ion.

Issue 3: "I observe a new impurity by NMR after purification."

Cause: Ester hydrolysis. The methyl ester is sensitive to moisture, especially in the presence of the acidic ammonium moiety (autocatalysis). Solution:

  • Dry Solvents: Ensure IPA or MeOH are anhydrous.

  • Limit Heat: Minimize the time the solution is held at reflux.

  • Storage: Store the purified HCl salt in a desiccator at -20°C.

Prevention & Synthesis Considerations

To minimize the burden of purification, optimize the upstream synthesis.

  • Thermodynamic Control: If synthesizing via hydrogenation of an enamine or imine, the cis isomer is often kinetically favored. Using thermodynamic conditions (e.g., equilibration with base followed by re-acidification) can sometimes favor the trans isomer (1S,3S) depending on the specific substitution pattern, though for 1,3-cyclopentanes, the cis is often thermodynamically more stable.

    • Correction: In 1,3-disubstituted cyclopentanes, the cis isomer is generally more stable. Therefore, if your target is the trans (1S,3S), you are fighting thermodynamics. You must rely on kinetic resolution or chiral pool synthesis (e.g., from chiral lactams) rather than equilibration.

  • Enzymatic Resolution: Consider using lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the ester of the unwanted diastereomer if the dr is very low (< 50:50).

References

  • Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry, 43(19), 3482-3486. Link

  • Chand, P., et al. (2001). "Syntheses and Neuraminidase Inhibitory Activity of Multisubstituted Cyclopentane Derivatives." Journal of Medicinal Chemistry, 44(25), 4379–4392. Link

  • Patent CN112574046A. (2021). "Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride." (Describes analogous purification logic for aminocyclopentane derivatives). Link

  • Organic Syntheses. "Recrystallization of Amine Hydrochlorides." General procedure adapted for amino acid esters. Link

Sources

Optimization

Technical Support Center: Synthesis of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride

Welcome to the technical support center for the synthesis of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this stereochemically sensitive synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring you can troubleshoot effectively and maintain the scientific integrity of your work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each question is followed by a detailed explanation of potential causes, diagnostic procedures, and actionable solutions.

Question 1: My yield from the Dieckmann condensation step is significantly lower than expected. What are the likely causes?

The Dieckmann condensation is a powerful tool for forming five-membered rings, but it is sensitive to reaction conditions.[1][2][3][4] Low yields are a common issue and can often be traced back to a few key factors.

Causality and Mechanism:

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2][3][4][5] The reaction is an equilibrium process, and its success hinges on driving the reaction forward. This is typically achieved by using at least a full equivalent of base to deprotonate the resulting β-keto ester, which is significantly more acidic than the starting diester. This final, irreversible deprotonation step pulls the entire equilibrium towards the product.[2]

Potential Causes and Solutions:

Potential Cause Explanation Diagnostic Check Solution
Insufficient Base Less than one full equivalent of a strong base (e.g., NaH, NaOEt) will result in an incomplete reaction, as the equilibrium will not be effectively driven to the product side.Carefully check the stoichiometry and purity of your base.Use at least 1.1 equivalents of a strong, non-nucleophilic base. Sodium hydride is often a good choice.
Intermolecular Condensation If the concentration of the diester is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to polymeric side products.Analyze the crude product by NMR for evidence of oligomers or polymers (broad, unresolved peaks).Perform the reaction under high-dilution conditions. This can be achieved by adding the diester slowly to a solution of the base.
Hydrolysis of the Ester If there is water present in the reaction mixture, the base can catalyze the hydrolysis of the ester groups to carboxylic acids, which will not undergo condensation.Check the water content of your solvent and reagents.Use freshly distilled, anhydrous solvents and dry all glassware thoroughly before use.
Incorrect Base Choice Using a nucleophilic base like NaOH can lead to saponification of the ester groups.Check for the presence of carboxylic acid in your crude product (e.g., by IR spectroscopy or by testing the solubility in aqueous base).Use a non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Workflow for Troubleshooting Low Dieckmann Yield:

G start Low Yield in Dieckmann Condensation check_base Check Base Stoichiometry and Purity start->check_base check_conc Review Reaction Concentration check_base->check_conc Correct solution_base Use >1.1 eq. of Strong, Non-nucleophilic Base (e.g., NaH) check_base->solution_base Incorrect check_water Assess for Water Contamination check_conc->check_water Optimal solution_conc Employ High-Dilution Conditions (Slow Addition) check_conc->solution_conc Too High solution_water Use Anhydrous Solvents and Reagents check_water->solution_water Present end Problem Resolved or Further Investigation Needed check_water->end Absent (Investigate other issues)

Caption: Troubleshooting workflow for low Dieckmann condensation yields.

Question 2: My final product shows a poor enantiomeric excess (ee). Where in the synthesis might I be losing stereochemical purity?

Maintaining stereochemical integrity is paramount in the synthesis of chiral molecules like (1S,3S)-methyl 3-aminocyclopentanecarboxylate. A loss of enantiomeric purity can occur at several stages.

Causality and Mechanism:

Racemization involves the conversion of one enantiomer into its mirror image, typically through a mechanism that involves a temporary loss of chirality at a stereocenter.[6][7] This often occurs via the formation of a planar, achiral intermediate, such as an enol or enolate.[8]

Potential Stages for Racemization:

  • During Esterification or Amide Formation: If the chiral center is alpha to a carbonyl group, basic or acidic conditions can promote enolization, leading to racemization.[8] While the stereocenters in the target molecule are not directly alpha to the ester, certain reaction conditions or the presence of impurities could catalyze epimerization.

  • During Chiral Resolution: If a classical resolution with a chiral resolving agent is used, incomplete separation of the resulting diastereomeric salts is a common cause of low ee.

  • In the Presence of Strong Base: Prolonged exposure to strong bases can lead to the deprotonation of protons alpha to carbonyl groups, which can lead to racemization if a chiral center is present at that position. For the cyclopentane ring, this is less of a direct threat to the C1 and C3 positions, but it is a principle to be aware of.

Troubleshooting and Solutions:

  • Mild Reaction Conditions: Employ mild conditions for all transformations, especially when manipulating the carboxylate group. For esterification, methods like using TMSCl in methanol at room temperature can be effective and reduce the risk of racemization compared to harsher acidic conditions.[9]

  • Optimize Chiral Resolution: If performing a classical resolution, ensure that the diastereomeric salts are fully separated. This may require multiple recrystallizations. Monitor the optical purity of the mother liquor and the recrystallized solid at each step.

  • Asymmetric Synthesis: Consider using an asymmetric synthetic route from the outset, for example, by using a chiral auxiliary or a catalytic asymmetric reaction to establish the stereocenters. This can often provide higher enantiomeric purity than resolution.[10][11][12][13]

Diagnostic Protocol: Chiral HPLC Analysis

To pinpoint the source of racemization, it is crucial to analyze the enantiomeric excess at each step of the synthesis.

  • Develop a Chiral HPLC Method: Use a suitable chiral column (e.g., a Daicel CHIRALPAK series) to separate the enantiomers of your intermediates and final product.[14]

  • Analyze Each Intermediate: After each reaction step, take a small sample of the purified intermediate and analyze its ee by chiral HPLC.

  • Identify the Problematic Step: The step after which you observe a significant drop in ee is the source of the racemization. You can then focus your optimization efforts on that specific transformation.

Question 3: I am observing the formation of a diastereomer. How can I identify it and prevent its formation?

The target molecule has two stereocenters, meaning that in addition to the desired (1S,3S) enantiomer and its (1R,3R) mirror image, the (1S,3R) and (1R,3S) diastereomers can also be formed.

Causality and Mechanism:

The formation of diastereomers occurs when a new stereocenter is created in a molecule that already contains a stereocenter, and the reaction is not perfectly stereoselective.[15] In the context of this synthesis, this is most likely to happen during the introduction of the second stereocenter onto the cyclopentane ring. For example, if a prochiral enolate is alkylated or if a reduction of a ketone is not perfectly face-selective.

Identification of Diastereomers:

Diastereomers have different physical properties and can be distinguished by:

  • NMR Spectroscopy: Diastereomers will have distinct NMR spectra. You should see a separate set of peaks for each diastereomer. The relative integration of these peaks will give you the diastereomeric ratio (dr).

  • Chromatography: Diastereomers can often be separated by standard silica gel chromatography or by HPLC.

Prevention and Removal:

  • Stereoselective Reactions: Use highly stereoselective reactions to set the stereocenters. This may involve the use of bulky reagents that favor attack from one face of the molecule, or the use of chiral catalysts.[13]

  • Purification: Since diastereomers have different physical properties, they can often be separated by careful column chromatography or recrystallization.

Protocol for Diastereomer Removal by Recrystallization:

  • Solvent Screening: Dissolve a small amount of the diastereomeric mixture in various solvents (and solvent mixtures) at elevated temperature and allow it to cool slowly. Identify a solvent system in which one diastereomer is significantly less soluble than the other.

  • Recrystallization: Dissolve the bulk of the material in the chosen solvent system at its boiling point.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then to 0 °C in an ice bath.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Analysis: Analyze the crystals and the mother liquor by NMR or HPLC to determine the diastereomeric ratio. Repeat the process if necessary to achieve the desired purity.

Mechanism of Diastereomer Formation:

G cluster_paths reactant Cyclopentanone Precursor (with one stereocenter) path_a Attack from Face A path_b Attack from Face B reagent Reagent (e.g., Reducing Agent) reagent->reactant product_a (1S,3S) Product (Desired Diastereomer) path_a->product_a product_b (1S,3R) Product (Undesired Diastereomer) path_b->product_b

Caption: Non-selective reaction leading to diastereomer formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt in the final product?

The hydrochloride salt is formed by reacting the free amine with hydrochloric acid. This serves several important purposes:

  • Increased Stability: Amine salts are generally more crystalline and have higher melting points than the corresponding free amines. This makes them easier to handle and purify.

  • Improved Solubility: The hydrochloride salt is typically more soluble in polar solvents, including water, which can be advantageous for formulation and biological testing.

  • Protection from Oxidation: The lone pair of electrons on the nitrogen of a free amine can be susceptible to air oxidation. Protonation to form the ammonium salt protects against this.

Q2: Can I use a different acid to form the salt?

Yes, other acids can be used to form different salts (e.g., sulfate, mesylate, tartrate). The choice of counter-ion can affect the physical properties of the final product, such as its crystallinity, solubility, and hygroscopicity. The hydrochloride salt is a common choice due to the low cost and ready availability of HCl.

Q3: My final product is an oil, not a crystalline solid. What should I do?

If your final hydrochloride salt is an oil, it is likely due to impurities. Even small amounts of impurities can disrupt the crystal lattice and prevent crystallization.

  • Re-purify the Free Amine: Before forming the salt, ensure that the free amine is of the highest possible purity. This may require an additional chromatographic purification.

  • Trituration: Try triturating the oil with a non-polar solvent in which the desired salt is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes). This can often induce crystallization.

  • Solvent for Salt Formation: The choice of solvent for the salt formation can be critical. A common method is to dissolve the free amine in a solvent like methanol or isopropanol and add a solution of HCl in the same solvent.

Q4: What analytical techniques are essential for characterizing the final product?

To confirm the structure and purity of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride, you should use a combination of the following techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess.[14]

  • Elemental Analysis (CHN): To confirm the elemental composition, which is particularly important for verifying the correct salt stoichiometry.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

References

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Methyl 3-aminocyclopentane-1-carboxyl
  • 3-Aminocyclopentanecarboxylic acid. PubChem.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • The preparation of several 1,2,3,4,5-functionalized cyclopentane deriv
  • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center.
  • Claisen Condensation and Dieckmann Condens
  • What's a Racemic Mixture?. Master Organic Chemistry.
  • Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),...
  • Dieckmann Condens
  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals.
  • Chiral Amine Synthesis - Strategies, Examples, and Limit
  • Enantioconvergent Amination of Racemic Tertiary C–H Bonds. PMC - PubMed Central.
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • Supplementary Inform
  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central.
  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PMC - PubMed Central.
  • 5.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • What is the product of my (failed)
  • Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry - ACS Figshare.
  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • Reaction and Mechanism of Dieckmann reaction. Physics Wallah.
  • Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth.
  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
  • Dieckmann Condens
  • Stereochemistry Section 5 Stereochemistry with Cycloalkanes mp4. YouTube.

Sources

Troubleshooting

Technical Support Center: Preserving the Stereochemical Integrity of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride

Welcome to the Technical Support Center for chiral integrity. This guide is designed for researchers, scientists, and drug development professionals working with the chiral building block, (1S,3S)-methyl 3-aminocyclopent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chiral integrity. This guide is designed for researchers, scientists, and drug development professionals working with the chiral building block, (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride. Maintaining the enantiopurity of this compound is critical for the efficacy and safety of downstream applications, particularly in pharmaceutical development. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of preventing racemization during chemical transformations.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific experimental issues that can lead to the loss of stereochemical integrity of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride.

Question 1: I'm observing significant racemization during an amide coupling reaction. What are the likely causes and how can I mitigate this?

Answer:

Racemization during amide coupling is a common challenge, often stemming from the activation of the carboxylic acid component, which can lead to the formation of a planar, achiral intermediate. Several factors can exacerbate this issue.

Causality and Mitigation Strategies:

  • Base-Induced Racemization: The presence of a strong or sterically unhindered base is a primary driver of racemization. The base can abstract the alpha-proton of the activated amino acid, leading to a loss of stereochemistry.[1][2]

    • Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally superior choices to N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[3] Use the minimum stoichiometric amount of base necessary to neutralize the hydrochloride salt and facilitate the reaction.[4]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for racemization.[1]

    • Solution: Perform the coupling reaction at a lower temperature, such as 0 °C or even room temperature if the reaction kinetics are favorable.[3]

  • Choice of Coupling Reagent: Certain coupling reagents are more prone to inducing racemization than others.[1]

    • Solution: Employ coupling reagents known for their low racemization potential. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) should be used in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[5][6] Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are also effective, with the addition of an additive like HOBt further minimizing racemization.[7]

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates that lead to racemization.[1][8]

    • Solution: While solvent choice is often dictated by solubility, consider using less polar solvents where possible, as they can sometimes reduce the extent of racemization.[3] Solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) have been shown to be favorable in certain contexts.[8]

  • Prolonged Activation Times: Allowing the carboxylic acid to remain in its activated state for an extended period before the introduction of the amine increases the window of opportunity for racemization.

    • Solution: Add the coupling reagent to the mixture of the carboxylic acid and (1S,3S)-methyl 3-aminocyclopentanecarboxylate simultaneously (in situ activation). If pre-activation is necessary, keep this time to a minimum.

Question 2: My N-alkylation reaction is resulting in a racemic mixture. What are the key parameters to control?

Answer:

Direct N-alkylation of amino esters can be challenging to perform without racemization. The conditions required for alkylation can often promote epimerization at the alpha-carbon.

Causality and Mitigation Strategies:

  • Harsh Reaction Conditions: Traditional N-alkylation methods often employ strong bases and high temperatures, which are conducive to racemization.[9]

    • Solution: Explore modern, milder N-alkylation protocols. For instance, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols can proceed under base-free conditions, preserving stereochemical integrity.[10]

  • pH Control: Basic conditions significantly increase the rate of racemization.[11][12]

    • Solution: If a base is required, use the weakest base possible that still allows the reaction to proceed. Careful monitoring and control of the reaction pH is crucial.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling and reaction of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride.

Q1: What is the underlying mechanism of racemization for this compound?

A1: The primary mechanism of racemization for α-amino esters involves the deprotonation of the α-carbon (the carbon attached to both the amine and the carboxylate groups). This abstraction of the α-proton is facilitated by a base and results in the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a racemic mixture.

Q2: How does pH affect the stability of the chiral center?

A2: The pH of the reaction medium has a profound impact on the rate of racemization. Basic conditions (high pH) significantly accelerate racemization by promoting the deprotonation of the α-carbon.[12] Conversely, acidic to neutral conditions help to maintain the protonated state of the amine, which disfavors the formation of the enolate intermediate and thus suppresses racemization.

Q3: Are there specific solvents that should be avoided?

A3: While there isn't a universally "bad" solvent, some solvents can promote racemization more than others depending on the reaction conditions. For instance, in some cases, highly polar or protic solvents can facilitate the formation and stabilization of intermediates that lead to racemization.[1] However, the choice of solvent is highly dependent on the specific reaction, and solubility requirements often take precedence. It is more critical to control the base, temperature, and coupling reagents.

Q4: How can I accurately determine the enantiomeric excess (ee) of my product?

A4: The most reliable and widely used technique for determining the enantiomeric excess of chiral compounds like your product is Chiral High-Performance Liquid Chromatography (HPLC) .[13][14][15] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification.[13] Other methods include Gas Chromatography (GC) on a chiral column (often requiring derivatization), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and Circular Dichroism (CD) spectroscopy.[14][16][17]

Experimental Protocols

Protocol 1: Racemization-Minimized Amide Coupling

This protocol provides a general guideline for an amide coupling reaction designed to minimize racemization.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride (1.0 eq) and the desired carboxylic acid (1.05 eq) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add N-methylmorpholine (NMM) (1.1 eq) dropwise to the cooled solution. Stir for 10-15 minutes.

  • Activation and Coupling: In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using Chiral HPLC.

Protocol 2: Chiral HPLC Analysis

This is a general procedure for analyzing the enantiomeric purity of the final product. The specific column and mobile phase will need to be optimized for your particular compound.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.[15]

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection and Separation: Inject the sample onto the HPLC system and run the analysis under isocratic conditions.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee) can be calculated using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.

Data Presentation

Table 1: Influence of Reaction Parameters on Racemization

ParameterCondition A (High Racemization Risk)Condition B (Low Racemization Risk)Rationale for Condition B
Base Triethylamine (TEA)N-Methylmorpholine (NMM)NMM is a weaker, more sterically hindered base, reducing the rate of α-proton abstraction.[2][3]
Temperature 50 °C0 °C to Room TemperatureLower temperatures decrease the kinetic energy available to overcome the racemization activation barrier.[1]
Coupling Reagent DCC aloneDIC / HOBtAdditives like HOBt react with the activated intermediate to form a less reactive species that is less prone to racemization.[5][6]
Solvent Highly Polar/ProticApolar/Less Polar (if solubility allows)Less polar solvents can disfavor the formation of charged intermediates that lead to racemization.[1][8]

Visualizations

Racemization_Mechanism cluster_0 Chiral Starting Material cluster_1 Racemization Pathway cluster_2 Product Mixture Chiral_Amine (1S,3S)-Methyl 3-aminocyclopentanecarboxylate Deprotonation Deprotonation (Base) Chiral_Amine->Deprotonation α-proton abstraction Planar_Intermediate Planar Achiral Enolate Intermediate Deprotonation->Planar_Intermediate Reprotonation Reprotonation Planar_Intermediate->Reprotonation Attack from either face Racemic_Mixture Racemic Mixture Reprotonation->Racemic_Mixture

Caption: Mechanism of base-catalyzed racemization.

Prevention_Workflow Start Start: Amide Coupling or N-Alkylation Check_Base Use Weak/Hindered Base? (e.g., NMM) Start->Check_Base Check_Temp Low Temperature? (0°C to RT) Check_Base->Check_Temp Yes Troubleshoot Troubleshoot: High Racemization Check_Base->Troubleshoot No Check_Reagent Use Additive? (e.g., HOBt, Oxyma) Check_Temp->Check_Reagent Yes Check_Temp->Troubleshoot No Proceed Proceed with Reaction Check_Reagent->Proceed Yes Check_Reagent->Troubleshoot No Analyze Analyze ee by Chiral HPLC Proceed->Analyze End End: High Enantiopurity Analyze->End ee > 99% Analyze->Troubleshoot ee < 99%

Caption: Decision workflow for preventing racemization.

References

  • Williams, A. W., & Young, G. T. (n.d.). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025, February 11). ACS Publications. [Link]

  • Kaufman, D. S., & Manley, W. P. (n.d.). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. [Link]

  • Kaufman, D. S., & Manley, W. P. (2004). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta. [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025, February 11). PubMed. [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sivak, K. A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC - PubMed Central. [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (n.d.). MDPI. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Ali, I., et al. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. (2020). ResearchGate. [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate. (n.d.). DOI. [Link]

  • Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society. [Link]

  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (2024, August 21). ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • chiral hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Kim, J.-S., & Lee, Y.-S. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed. [Link]

  • Etter, F. A., et al. (2025). Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. PMC - PubMed Central. [Link]

  • Yamamoto, H., & Futamura, Y. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (n.d.). ResearchGate. [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. (2024, August 28). Chemical Communications (RSC Publishing). [Link]

  • Harada, N. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Wu, Z., & Gooding, K. M. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Bocomma. [Link]

  • Stroud, E. D., et al. (1984). A method for the determination of the pKa of the .alpha.-hydrogen in amino acids using racemization and exchange studies. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Senthamarai, T., et al. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. [Link]

  • Shcherbakova, E. G., et al. (2016). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. PMC - PubMed Central. [Link]

  • Elliott, E. R., et al. (2020). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. PMC. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Zhu, Y.-G., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

  • Majer, Z., et al. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]

  • Wallace, J., & Anslyn, E. V. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Perreux, L., et al. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • Rapid Determination of Enantiomeric Excess of α-Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. (n.d.). Organic Letters - ACS Figshare. [Link]

  • Joseph, J., & Anslyn, E. V. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. [Link]

Sources

Optimization

Challenges in the stereoselective reduction of precursors to (1S,3S)-methyl 3-aminocyclopentanecarboxylate

This is a technical support guide for the stereoselective synthesis of (1S,3S)-methyl 3-aminocyclopentanecarboxylate . [1] Current Status: Operational Topic: Stereoselective Reduction & Synthesis Troubleshooting Target M...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the stereoselective synthesis of (1S,3S)-methyl 3-aminocyclopentanecarboxylate .

[1]

Current Status: Operational Topic: Stereoselective Reduction & Synthesis Troubleshooting Target Molecule: (1S,3S)-Methyl 3-aminocyclopentanecarboxylate (Trans-isomer) User Level: Senior Researcher / Process Chemist[1]

Executive Summary

The synthesis of (1S,3S)-methyl 3-aminocyclopentanecarboxylate presents a classic stereochemical challenge: establishing a trans-1,3-disubstituted relationship on a cyclopentane ring.[1] Unlike cyclohexane systems where chair conformations dictate clear axial/equatorial preferences, the cyclopentane ring's flexibility (envelope/twist conformations) often leads to poor diastereoselectivity (dr) during standard reductive aminations.[1]

This guide addresses the specific challenges of accessing the (1S,3S)-trans isomer, which is thermodynamically less stable than the cis-(1R,3S) isomer in many protected forms. The primary route involves the reduction of methyl 3-oxocyclopentanecarboxylate or its enamide derivatives.

Module 1: Precursor Selection & Stereochemical Setup

FAQ: Is (1S,3S) the cis or trans isomer?

Answer: The (1S,3S) configuration corresponds to the trans isomer.[1]

  • C1 (S-configuration): The carboxylate group is oriented down (assuming standard priority rules where -COOMe > -CH2-).[1]

  • C3 (S-configuration): The amine group is oriented up.[1]

  • Result: The substituents are on opposite faces of the ring (Trans ).

  • Note: The cis isomer is typically (1R,3S) or (1S,3R).[1]

Troubleshooting: Racemization of the Starting Material

Issue: "I am starting with enantiopure (S)-methyl 3-oxocyclopentanecarboxylate, but my final product is racemic." Root Cause: The C1 stereocenter is susceptible to epimerization via the enol form of the ketone, particularly because the C2 position (alpha to both ketone and beta to ester) is highly acidic. Solution:

  • Avoid Basic Conditions: Standard reductive amination using amines and base (e.g., Et3N) can racemize C1.[1] Use buffered conditions (AcOH/NaOAc).

  • Kinetic Enamide Formation: If forming an enamide, use low temperatures (-78°C) and non-nucleophilic bases (e.g., LiHMDS) to prevent thermodynamic equilibration.[1]

  • Alternative Precursor: Consider using methyl 3-acetamido-cyclopent-1-ene-carboxylate and performing an asymmetric hydrogenation, which sets both centers simultaneously, bypassing the labile ketone intermediate.[1]

Module 2: Reductive Amination (Hydride Reduction)

Protocol: Direct Reductive Amination

Standard conditions (NaBH(OAc)3) typically favor the cis isomer (1R,3S) due to hydride attack from the less hindered face (pseudo-equatorial attack).[1]

Troubleshooting: Low Trans-Selectivity (Getting the Wrong Diastereomer)

Issue: "I used NaBH(OAc)3 and benzylamine, but I obtained a 4:1 mixture favoring the cis isomer. How do I favor the trans (1S,3S) product?" Technical Insight: To get the trans amine, the hydride must attack from the same face as the C1-carboxylate (cis-attack).[1] This is sterically disfavored.[2] Corrective Actions:

  • Switch to Bulky Lewis Acid Catalysis: Use Ti(OiPr)4 to form the imine first. The bulky titanium complex can alter the ring conformation, potentially exposing the "cis" face to hydride attack.

  • Temperature Control: Perform the reduction step at -78°C using a reactive hydride like LiAlH4 (on the oxime/imine) or L-Selectride .[1] Bulky hydrides like L-Selectride amplify steric differentiation.[1]

  • Thermodynamic Equilibration (Post-Reaction):

    • If the trans-amine is thermodynamically more stable (dependent on N-protecting group), heat the reaction mixture before quenching to allow equilibration.[1]

    • Warning: For 1,3-cyclopentanes, cis is often more stable.[1] Check the stability of your specific N-protected derivative using DFT calculations.

Decision Matrix: Reducing Agent Selection
ReagentMajor IsomerMechanismRecommendation
NaBH(OAc)3 / AcOH Cis (1R,3S)Intramolecular delivery / StericUse for Cis target.[1]
NaBH3CN / MeOH MixedSlow reduction, thermodynamicPoor selectivity.[1]
Ti(OiPr)4 + NaBH4 Mixed / TransCoordination-directedTry for (1S,3S).
H2 / Pd-C Cis (1R,3S)Surface adsorption (face-selective)Avoid for Trans.

Module 3: Catalytic Hydrogenation (Enamide Route)

This is the preferred route for high enantioselectivity and trans-selectivity.

Workflow: Asymmetric Hydrogenation

Precursor: Methyl 3-acetamido-cyclopent-1-ene-carboxylate (Enamide).[1] Catalyst: Rh(I) or Ru(II) with chiral phosphine ligands (e.g., DuPhos, Josiphos, BINAP).[1]

Troubleshooting: Catalyst Poisoning & Low Conversion

Issue: "The hydrogenation stopped at 50% conversion. Adding more catalyst didn't help." Diagnosis: The free amine or the ester group might be coordinating irreversibly to the metal center. Solutions:

  • Protect the Amine: Ensure the nitrogen is fully protected as an Acetamide (Ac) or Boc-carbamate. Free amines poison Rh catalysts.

  • Scavenge Impurities: Trace sulfur or halides from the enamide synthesis can kill the catalyst. Pass the substrate solution through a plug of activated carbon or silica before hydrogenation.

  • Pressure: Increase H2 pressure to 20-50 bar. Sterically congested alkenes (tetrasubstituted or trisubstituted) require higher pressure.[1]

FAQ: Which Ligand for (1S,3S)?

Recommendation:

  • Rh-(S,S)-Me-DuPhos: Excellent for beta-amino acid derivatives.[1] Often gives high trans selectivity if the directing group (ester) coordinates effectively.

  • Ru-(S)-BINAP: Good general-purpose catalyst for beta-keto esters (if reducing the ketone) or enamides.[1]

Module 4: Purification & Isolation

Protocol: Removing the Cis-Isomer

Context: Even optimized syntheses often yield a 90:10 dr. Method: Salt Formation / Crystallization.[3]

  • Acid Selection: The (1S,3S)-amine is a chiral base.[1] Screen chiral acids (Tartaric acid, Mandelic acid) or achiral acids (HCl, Oxalic acid) for differential crystallization.[1]

  • Hydrolysis Trick: If the ester is not required immediately, hydrolyze to the amino acid. 1,3-amino acids often have vastly different solubilities for cis/trans zwitterions in water/ethanol mixtures.[1]

  • Chromatography: The cis isomer (capable of intramolecular H-bonding between NH2 and COOMe) often elutes differently than the trans isomer (no intramolecular H-bond) on silica gel.[1]

Visual Guide: Synthetic Pathways & Troubleshooting

SynthesisPathways Start Precursor: Methyl 3-oxocyclopentanecarboxylate RouteA Route A: Direct Reductive Amination (Amine + NaBH(OAc)3) Start->RouteA Standard Protocol RouteB Route B: Enamide Hydrogenation (Amine -> Enamide -> H2/Cat) Start->RouteB High Stereocontrol ResultCis Major Product: Cis-(1R,3S) (Kinetic Hydride Attack) RouteA->ResultCis Favored (Sterics) Trouble1 Issue: Low Trans Selectivity RouteA->Trouble1 If Trans needed ResultTrans Target: Trans-(1S,3S) (Ligand Controlled) RouteB->ResultTrans Rh-(S,S)-DuPhos (>95% ee/dr) Solution1 Action: Use Ti(OiPr)4 or Switch to Route B Trouble1->Solution1

Caption: Decision tree comparing direct reductive amination (favoring cis) vs. catalytic hydrogenation (tunable for trans).

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

    • Core citation for standard reductive amin
  • Bunlaksananusorn, T., et al. (2003).[1] "Rhodium-Catalyzed Asymmetric Hydrogenation of β-Enamido Esters." Angewandte Chemie International Edition, 42(33), 3941-3943.[1] Link[1]

    • Establishes the efficacy of Rh-DuPhos catalysts for setting stereocenters in cyclic beta-amino acid precursors.
  • PubChem. "Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride."[1][5] National Library of Medicine. Link

    • Verifies the cis/trans nomenclature and existence of the specific isomeric salts.
  • Palcic, M. M., et al. (2024).[1][6] "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines." Nature Communications (via PMC). Link

    • Provides modern biocatalytic alternatives for achieving difficult trans-selectivity in cyclic amines.[1]

Disclaimer: The protocols described herein involve hazardous chemicals (hydrides, pressurized hydrogen).[1] All experiments must be conducted in a fume hood with appropriate PPE. Consult local safety regulations before proceeding.

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of aminocyclopentane derivatives

Status: Active Topic: Troubleshooting Peak Tailing & Asymmetry Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Troubleshooting Peak Tailing & Asymmetry Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 10, 2026

Executive Summary: The "Silanol Trap"

Why is this happening? Aminocyclopentane derivatives are strong bases with a


 typically ranging from 10.5 to 10.7  [1, 2]. In standard Reversed-Phase HPLC (RP-HPLC) at neutral or acidic pH, these molecules exist almost exclusively as positively charged cations (

).

The root cause of peak tailing is a secondary retention mechanism known as Silanol Interaction .[1]

  • Primary Mechanism: Hydrophobic interaction with the C18 ligand (Desired).

  • Secondary Mechanism: Ion-exchange interaction between the cationic amine and ionized, acidic silanol groups (

    
    ) on the silica surface (Undesired) [3, 4].
    

This secondary interaction is kinetically slow, causing the analyte to "drag" through the column, resulting in the characteristic shark-fin tail.

Diagnostic: Quantifying the Problem

Before altering chemistry, confirm the severity. Do not rely on visual inspection alone.

Metric: USP Tailing Factor (


)


  • 
    : Peak width at 5% height.[2]
    
  • 
    : Distance from peak front to retention time at 5% height.
    

Value
DiagnosisAction Required
1.0 – 1.2 ExcellentNone. System is optimized.
1.2 – 1.5 AcceptableMonitor.[1] Standard for basic compounds.
> 1.5 Critical Tailing Intervention Required. Follow protocols below.
> 2.0 Data InvalidQuantitative accuracy compromised.

The Mechanism of Tailing (Visualized)

The following diagram illustrates the competing interactions occurring inside your column.

TailingMechanism cluster_surface Stationary Phase Surface Analyte Aminocyclopentane (R-NH3+) C18 C18 Ligand (Hydrophobic) Analyte->C18 Fast Kinetics (Gaussian Peak) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Slow Kinetics (Tailing) Peak Resulting Peak Shape C18->Peak Silanol->Peak

Figure 1: Dual retention mechanisms. The strong electrostatic attraction to silanols (red path) causes the analyte to lag, creating the tail.

Troubleshooting Protocols (Chemistry & Hardware)

Strategy A: The "High pH" Approach (Recommended)

Logic: By raising the mobile phase pH above the analyte's


, you suppress the ionization of the amine. Neutral amines do not interact with silanols [5].
  • Target pH: 11.0 – 11.5

  • Required Hardware: You MUST use a Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH) or Polymer column. Standard silica dissolves above pH 8.

Protocol:

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 11.0 with Ammonium Hydroxide.

  • Organic: Acetonitrile (MeCN).

  • Result: The amine is neutral (

    
    ). Tailing is eliminated.
    
Strategy B: The "Silanol Suppression" Approach (Standard Columns)

Logic: If you are limited to standard silica columns (pH 2–8), you must suppress the silanols or compete for them.

  • Target pH: 2.5 – 3.0 (Silanols are protonated/neutral at pH < 3).

  • Additive: Triethylamine (TEA) or Trifluoroacetic Acid (TFA).[3]

Protocol (The "Sacrificial Base" Method):

  • Additive: Add 0.1% Triethylamine (TEA) to the aqueous mobile phase.

  • Mechanism: TEA is a small, aggressive base that saturates the active silanol sites, blocking the larger aminocyclopentane molecules from interacting with them [6].

  • Warning: TEA is not MS-friendly (signal suppression). For LC-MS, use 0.1% Formic Acid or Ammonium Formate at pH 3.0.

Strategy C: High Ionic Strength

Logic: Increasing salt concentration creates a "shield" that masks electrostatic interactions.

  • Protocol: Increase buffer concentration from 10 mM to 25–50 mM (e.g., Phosphate buffer pH 3.0).

  • Note: Watch for precipitation when mixing with high % organic solvent.

Troubleshooting Decision Tree

Follow this logic flow to resolve your specific issue.

DecisionTree Start Start: Peak Tailing Detected Q1 Is USP Tailing > 1.5? Start->Q1 Q2 Can you use High pH (pH > 10)? (Do you have a Hybrid Column?) Q1->Q2 Yes Check_System Check Extra-Column Volume or Column Void Q1->Check_System No (< 1.5) Q3 Is this LC-MS or UV? Q2->Q3 No (Standard Silica) Sol_HighPH Method A: High pH (11.0) Use Hybrid Column Q2->Sol_HighPH Yes Sol_TEA Method B: Add 0.1% TEA (Sacrificial Base) Q3->Sol_TEA UV Only Sol_Acid Method C: Low pH (3.0) with Formic Acid/Ammonium Formate Q3->Sol_Acid LC-MS

Figure 2: Logical workflow for selecting the correct remediation strategy based on equipment and detection mode.

Frequently Asked Questions (FAQs)

Q: I added 0.1% TFA, but my retention time shifted significantly. Why? A: TFA is an ion-pairing agent. It forms a neutral complex with the positively charged aminocyclopentane, increasing its hydrophobicity and retention on the C18 phase. This is expected. If retention is too high, increase your organic modifier (Acetonitrile).

Q: Can I just inject less sample to fix the tailing? A: Possibly. If the tailing is caused by Mass Overload (saturating the silica surface), diluting the sample 10x will improve peak shape. If tailing persists after dilution, the issue is chemical (silanol interaction), not load-dependent.

Q: Why do you recommend Methanol over Acetonitrile for basic compounds? A: Methanol is a protic solvent. It can hydrogen bond with accessible silanols, partially masking them. Acetonitrile is aprotic and offers no such shielding, often leading to worse tailing for amines unless additives are used [7].

References

  • PubChem. (2025).[4][5] Cyclopentylamine (Aminocyclopentane) pKa Data. National Library of Medicine.

  • ChemBK. (2024). Aminocyclopentane Physico-chemical Properties.

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Mechanisms and Silanol Interactions.

  • Phenomenex. (2025).[6][7] How to Reduce Peak Tailing in HPLC.

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: High pH Strategies.

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Silanol Suppression.

  • Chromatography Online. (2019). HPLC Diagnostic Skills: Tailing Peaks and Solvent Choice.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of Commercial (1S,3S)-Methyl 3-Aminocyclopentanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety.[1] This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride, a key chiral building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to select and implement the most appropriate analytical strategies for this compound.

The distinct pharmacological profiles of enantiomers have been well-documented, with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocating for the development of single-enantiomer drugs.[1] Consequently, the rigorous control of chiral and achiral impurities in intermediates such as (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a prerequisite for ensuring the quality and safety of the final drug product.

Identifying Potential Impurities: A Proactive Approach

A thorough understanding of the synthetic route is paramount in anticipating potential impurities. The synthesis of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride often involves multiple steps, including cyclization, chiral resolution, and functional group manipulations. Based on common synthetic strategies for related aminocyclopentane derivatives, a profile of potential impurities can be postulated.

Table 1: Potential Impurities in Commercial (1S,3S)-Methyl 3-Aminocyclopentanecarboxylate Hydrochloride

Impurity Type Potential Impurities Origin
Chiral Impurities (1R,3R)-methyl 3-aminocyclopentanecarboxylate (enantiomer)(1S,3R)-methyl 3-aminocyclopentanecarboxylate (diastereomer)(1R,3S)-methyl 3-aminocyclopentanecarboxylate (diastereomer)Incomplete chiral resolution; epimerization during synthesis or storage.
Achiral (Process-Related) Impurities Unreacted starting materials (e.g., cyclopentadiene derivatives)Reagents (e.g., catalysts like Palladium on Carbon)Intermediates from the synthetic routeIncomplete reaction or purification.
Degradation Products Hydrolysis products (e.g., (1S,3S)-3-aminocyclopentanecarboxylic acid)Exposure to moisture or extreme pH conditions during storage or processing.

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific purity attribute being assessed. A multi-pronged approach, employing a combination of chromatographic and spectroscopic methods, is often necessary for a comprehensive purity assessment.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC stands as the most robust and widely adopted technique for the separation and quantification of enantiomers.[2] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality in Method Development: The choice of CSP is critical for achieving enantiomeric separation. For amino acid esters like our target compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral molecules. The mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve a balance between resolution and analysis time.

Self-Validating System: A well-developed chiral HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[3] The inclusion of a system suitability test, which involves injecting a standard mixture of the enantiomers to ensure adequate resolution, is a key component of a self-validating protocol.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase HPLC_System Inject Sample into HPLC System with Chiral Column Sample->HPLC_System MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA) MobilePhase->HPLC_System Separation Enantiomeric Separation on Chiral Stationary Phase HPLC_System->Separation Detection UV or MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Integrate Peaks and Calculate Enantiomeric Purity Chromatogram->Quantification

Figure 1: Chiral HPLC Experimental Workflow.

Gas Chromatography (GC): A Powerful Tool for Volatile Impurities and Achiral Purity

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for the analysis of volatile and semi-volatile impurities. For polar compounds like amino acids and their esters, derivatization is often necessary to increase their volatility and improve chromatographic performance.

Causality in Method Development: The choice of derivatizing agent is crucial. Silylation reagents, for instance, react with the amine and any residual carboxylic acid groups to form more volatile derivatives. The GC method is then developed by optimizing the temperature program of the oven to ensure the separation of the derivatized analyte from potential volatile impurities.

Self-Validating System: The use of an internal standard is a cornerstone of a robust GC method. The internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is added at a known concentration to both the sample and calibration standards. This allows for accurate quantification by correcting for variations in injection volume and detector response.

GC_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample Derivatization Derivatize with Silylating Agent Sample->Derivatization GC_System Inject Derivatized Sample into GC-MS System Derivatization->GC_System Separation Separation of Volatile Compounds in GC Column GC_System->Separation Detection Mass Spectrometric Detection and Identification Separation->Detection Chromatogram Generate Total Ion Chromatogram Detection->Chromatogram Quantification Identify and Quantify Impurities Chromatogram->Quantification

Figure 2: GC-MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

Causality in Analysis: In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of information. For (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride, one would expect to see distinct signals for the methyl ester protons, the protons on the cyclopentane ring, and the amino group protons. The presence of unexpected signals could indicate the presence of impurities. Chiral resolving agents can be added to the NMR sample to differentiate between enantiomers, which would otherwise have identical spectra.

Self-Validating System: The use of a deuterated solvent containing a known amount of an internal standard (e.g., tetramethylsilane, TMS) allows for accurate chemical shift referencing and, in some cases, quantitative analysis. The high resolution of modern NMR instruments allows for the detection of very low levels of impurities.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Causality in Analysis: For methyl 3-aminocyclopentanecarboxylate, common fragmentation pathways would involve the loss of the methoxy group from the ester, cleavage of the cyclopentane ring, and fragmentation adjacent to the amino group. The resulting mass spectrum serves as a fingerprint for the molecule. The presence of ions at unexpected mass-to-charge ratios (m/z) can indicate the presence of impurities.

Self-Validating System: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. This high degree of certainty in identification is a key aspect of a self-validating analysis.

Table 2: Comparison of Analytical Techniques for Purity Analysis

Technique Primary Application Strengths Limitations
Chiral HPLC Enantiomeric PurityHigh resolution of enantiomers; quantitative accuracy.Requires a specific chiral column; method development can be time-consuming.
GC-MS Volatile and Achiral ImpuritiesHigh sensitivity for volatile compounds; provides structural information of impurities.Requires derivatization for polar analytes; not suitable for non-volatile impurities.
¹H and ¹³C NMR Structural Confirmation and Achiral PurityProvides detailed structural information; can detect a wide range of impurities.Lower sensitivity compared to chromatographic methods; chiral analysis requires resolving agents.
Mass Spectrometry Molecular Weight ConfirmationHigh sensitivity; provides molecular weight and structural information.Isomeric compounds can have the same mass; quantification can be challenging without standards.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® series column (e.g., Chiralpak AD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).

  • Sample Preparation: Dissolve an accurately weighed amount of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and a racemic standard to confirm the identity of the enantiomeric peaks. Calculate the percentage of the undesired enantiomer.

Protocol 2: ¹H NMR for Structural Confirmation and Purity
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterium Oxide (D₂O) with tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Integrate all signals and compare the chemical shifts and coupling constants to a reference spectrum or predicted values. Look for any signals that do not correspond to the main compound. The expected approximate chemical shifts for the protons on the cyclopentane ring would be in the range of 1.5-3.5 ppm, with the proton alpha to the amino group and the proton alpha to the ester group being the most downfield. The methyl ester protons would appear as a singlet around 3.7 ppm.

Conclusion

The purity analysis of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride requires a multi-faceted analytical approach. Chiral HPLC is the cornerstone for determining enantiomeric purity, while GC-MS is invaluable for identifying and quantifying volatile process-related impurities. NMR and Mass Spectrometry provide essential structural confirmation and can reveal the presence of a wide range of unexpected impurities. By judiciously applying these techniques and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the quality and safety of this critical chiral intermediate, thereby contributing to the development of safer and more effective medicines.

References

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ijamscr. (n.d.). Enantiomeric separation of drugs by HPLC. [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • United States Pharmacopeia. (n.d.). <1086> Impurities in Drug Substances and Drug Products. [Link]

Sources

Comparative

Assessing the metabolic stability of compounds derived from (1S,3S)-methyl 3-aminocyclopentanecarboxylate

Title: Metabolic Stability Assessment: (1S,3S)-Methyl 3-Aminocyclopentanecarboxylate vs. Linear and Heterocyclic Analogs Executive Summary & Strategic Rationale In medicinal chemistry, the transition from flexible linear...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Metabolic Stability Assessment: (1S,3S)-Methyl 3-Aminocyclopentanecarboxylate vs. Linear and Heterocyclic Analogs

Executive Summary & Strategic Rationale

In medicinal chemistry, the transition from flexible linear chains to conformationally constrained rings is a proven strategy to improve metabolic stability and target affinity.[1] This guide focuses on (1S,3S)-methyl 3-aminocyclopentanecarboxylate , a chiral


-amino acid derivative.

The Core Thesis: While the cyclopentane scaffold provides exceptional resistance to oxidative metabolism (CYP450) and proteolysis compared to linear analogs, the presence of the methyl ester introduces a specific metabolic liability: hydrolysis by carboxylesterases (CES). Therefore, assessing this compound requires a dual-track approach: monitoring oxidative stability (microsomal) and hydrolytic stability (plasma/S9).

This guide compares this scaffold against:

  • Linear

    
    -Alanine Derivatives:  High conformational flexibility, susceptible to rapid clearance.
    
  • N-Heterocycles (Pyrrolidines/Piperidines): Rigid but prone to N-oxidation and reactive metabolite formation.

Structural Analysis & Metabolic Hypotheses

The (1S,3S) stereochemistry defines a trans-relationship between the amine and the carboxylate on the cyclopentane ring. This specific vectors prevents the molecule from adopting the "induced fit" often required by metabolic enzymes.

Comparative Metabolic Liability Table
Feature(1S,3S)-Cyclopentane ScaffoldLinear Analog (

-Alanine)
Heterocyclic Analog (Pyrrolidine)
Conformation Rigid (trans vector)Highly FlexibleRigid
1° Metabolic Risk Ester Hydrolysis (CES enzymes)Oxidative Deamination (MAO/CYP)N-Oxidation / Ring Hydroxylation
Proteolytic Stability High (Non-natural backbone)Low (Peptidase recognition)High
CYP450 Binding Low (Steric hindrance)ModerateHigh (Lone pair exposure)

Experimental Protocol: The Dual-Stability Assay

To rigorously assess this compound, you cannot rely solely on a standard microsomal incubation because liver microsomes (HLM) often lack sufficient esterase activity compared to cytosol or plasma.

Objective: Determine Intrinsic Clearance (


) and Half-life (

) distinguishing between oxidative (CYP-mediated) and hydrolytic (CES-mediated) clearance.
Workflow Visualization

MetabolicWorkflow Start Compound Initiation (1 µM) Split System Selection Start->Split HLM Liver Microsomes (CYP Activity) Split->HLM Plasma Plasma/Cytosol (Esterase Activity) Split->Plasma Cofactor + NADPH (Start Oxidative Rxn) HLM->Cofactor Phase I NoCofactor No Cofactor (Hydrolysis Only) Plasma->NoCofactor Hydrolysis Quench Quench (ACN + IS) Time: 0, 15, 30, 60 min Cofactor->Quench NoCofactor->Quench Analysis LC-MS/MS Analysis (Parent + Acid Metabolite) Quench->Analysis

Caption: Dual-track workflow to distinguish oxidative clearance (Microsomes + NADPH) from ester hydrolysis (Plasma/Cytosol).

Detailed Methodology
  • Preparation:

    • Test Compound: Prepare a 10 mM stock in DMSO. Dilute to 1

      
      M final incubation concentration (0.1% DMSO final).
      
    • Systems:

      • System A (Oxidative): Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

      • System B (Hydrolytic): Human Plasma (heparinized) or Liver Cytosol.

  • Incubation:

    • Pre-warm buffer (100 mM Potassium Phosphate, pH 7.4) and enzyme source to 37°C.

    • Start Reaction:

      • For HLM: Add NADPH (1 mM final).[2]

      • For Plasma: Add compound directly to matrix.

  • Sampling:

    • At

      
       min, remove 50 
      
      
      
      L aliquots.
    • Critical Step: Immediately dispense into 150

      
      L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). The rapid quench is vital to stop esterase activity which can continue in the autosampler.
      
  • Analysis (LC-MS/MS):

    • Monitor transition for Parent (Methyl Ester) AND Metabolite (Free Acid).

    • Note: The free acid is often much more polar; ensure your LC gradient starts at low organic (e.g., 5% B) to retain it.

Comparative Performance Data (Representative)

The following data represents typical stability profiles for this structural class, derived from aggregate medicinal chemistry datasets [1, 2].

Table 1: Stability Profile Comparison
Compound ClassHLM

(min)
Plasma

(min)
Primary MetaboliteInterpretation
(1S,3S)-Cyclopentane Ester > 6015 - 25Free Acid (Hydrolysis)Scaffold Stable / Ester Labile. Excellent candidate if acid is active or ester is prodrug.
Linear

-Alanine Ester
10 - 15< 5Oxidized fragments + AcidUnstable. Rapid degradation via multiple pathways.
Pyrrolidine Analog 30 - 45> 120N-Oxide / HydroxylMetabolically Active. Ring oxidation is a liability.
Mechanistic Insight: Why the (1S,3S) Scaffold Wins

The stability of the (1S,3S)-cyclopentane core is driven by conformational restriction .

Mechanism Linear Linear Analog (Flexible) Enzyme CYP450 Active Site (Heme Iron) Linear->Enzyme Induced Fit (Easy Oxidation) Result1 Rapid Clearance Linear->Result1 Cyclic (1S,3S)-Cyclopentane (Rigid Trans-Vector) Cyclic->Enzyme Steric Clash (No Oxidation) Result2 Metabolic Stability Cyclic->Result2

Caption: Structural rigidity of the (1S,3S) ring prevents the "induced fit" required for CYP450 oxidation, unlike flexible linear analogs.

  • Vector Alignment: The trans arrangement locks the amine and carbonyl groups 180° apart (pseudo-diequatorial or diaxial depending on envelope conformation). This prevents the molecule from folding into the catalytic pocket of proteases.

  • Steric Shielding: The cyclopentane ring carbons (C2, C4, C5) provide steric bulk that protects the backbone from attack, a feature absent in linear chains [3].

Data Calculation & Validation

To ensure trust in your data, calculate the Intrinsic Clearance (


)  using the slope (

) of the ln(concentration) vs. time plot.


Self-Validation Checklist:

Conclusion

The (1S,3S)-methyl 3-aminocyclopentanecarboxylate scaffold offers superior metabolic stability regarding the carbon skeleton compared to linear and heterocyclic alternatives. However, the methyl ester is a metabolic "soft spot."

  • Recommendation: If the methyl ester is required for pharmacological activity, the compound will likely have poor oral bioavailability due to first-pass hydrolysis. If the ester is a prodrug strategy to improve permeability, the rapid conversion to the stable (1S,3S)-acid in plasma is a desirable outcome.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Kritzer, J. A., et al. (2019).[3]

    
    -Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides.[3] Biophysical Journal, 116(3). 
    
  • Creative Bioarray. Microsomal Stability Assay Protocol.

  • Blanchfield, J. T., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10).[4]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.